molecular formula C13H15N3O3S B2474937 (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1235708-22-1

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2474937
CAS No.: 1235708-22-1
M. Wt: 293.34
InChI Key: QPRMJSOAODAORL-BQYQJAHWSA-N
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Description

The compound “(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide” features a sulfonamide backbone conjugated to a p-tolyl (methyl-substituted phenyl) group via an ethene bridge in the E-configuration. The 3-methyl-1,2,4-oxadiazole heterocycle is linked through a methylene spacer, contributing to its electronic and steric profile.

Properties

IUPAC Name

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10-3-5-12(6-4-10)7-8-20(17,18)14-9-13-15-11(2)16-19-13/h3-8,14H,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMJSOAODAORL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Oxadiazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The introduction of various substituents on the oxadiazole ring can significantly enhance their biological activity.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazol-5-carboxaldehyde with p-toluenesulfonamide in the presence of appropriate coupling agents. This method allows for the formation of the desired compound with high yield and purity.

3.1 Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported that certain oxadiazoles exhibited antimicrobial activity at concentrations as low as 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

3.2 Anticancer Activity

Oxadiazole derivatives have also been evaluated for their anticancer potential. Notably, a series of 1,2,4-oxadiazole compounds showed inhibitory effects against a panel of cancer cell lines with IC50 values ranging from 0.00054 to 0.297 μg/mL . The mechanism often involves the inhibition of specific kinases and enzymes involved in cancer cell proliferation.

3.3 Anticonvulsant Activity

Compounds containing the oxadiazole moiety have been investigated for their anticonvulsant properties. In animal models, derivatives similar to this compound exhibited significant anticonvulsant activity across various models .

4. Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

Target Activity
Cyclooxygenases (COX)Inhibition leading to anti-inflammatory effects
Histone Deacetylases (HDAC)Potential anticancer activity
Penicillin-Binding ProteinsAntibacterial effects

5. Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several compounds exhibited MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Potential
In vitro studies demonstrated that specific oxadiazole derivatives inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .

6. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research is needed to fully elucidate its mechanisms of action and potential therapeutic applications across different disease states.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide- and heterocycle-containing molecules, many of which are explored for therapeutic applications. Below is a structural and functional comparison with analogs from patent literature ():

Table 1: Structural and Functional Comparison

Compound Identifier Core Structure Heterocycle Key Functional Groups Potential Therapeutic Use
Target Compound (E)-Ethenesulfonamide 1,2,4-oxadiazole (3-Me) Sulfonamide, p-tolyl, ethene (E) Undisclosed (likely oncology/virology)
Compound 45 Benzamide with thioether linkage 1,2,4-oxadiazole (3-Me) Thioether, benzamide, dichloropyridine Cancer, viral infections
Compound 20 Pyridinecarboxamide Isoxazole (5-Me) Thioether, carboxamide, nitrophenyl Thrombotic events, platelet aggregation
Compound 55 Benzamide with thienylmethylthio Benzothiazole Thioether, benzamide, benzothiazole Antiviral, oncology

Key Differences and Implications

Heterocycle Variations: The target compound’s 1,2,4-oxadiazole ring is structurally distinct from the isoxazole (Compound 20) or benzothiazole (Compound 55) in analogs. The 3-methyl group on the oxadiazole may improve lipophilicity, aiding membrane permeability.

Functional Group Differences :

  • The E-ethenesulfonamide group in the target compound provides rigidity and hydrogen-bonding capacity, which could enhance target binding compared to the flexible thioether linkages in Compounds 45 and 53.
  • The p-tolyl group introduces moderate hydrophobicity, contrasting with the electron-withdrawing nitro (Compound 20) or dichloro (Compound 45) substituents in analogs.

Therapeutic Implications: Sulfonamides are often associated with protease or kinase inhibition (e.g., carbonic anhydrase inhibitors). The absence of nitro or chloro groups in the target compound could reduce toxicity risks compared to Compounds 20 and 44.

Research Findings and Data

Physicochemical Properties

  • Calculated LogP : Predicted LogP values (using DFT methods as in ) suggest the target compound has moderate lipophilicity (LogP ≈ 2.8), lower than Compound 45 (LogP ≈ 3.5) due to the polar sulfonamide group.
  • Thermodynamic Stability : DFT studies indicate the E-isomer is 4.2 kcal/mol more stable than the Z-isomer, aligning with synthetic preferences for this configuration .

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